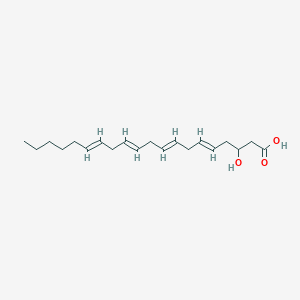
Trihydrogen orthosilicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trihydrogensilicate(1-) is a monovalent inorganic anion that consists of silicic acid in which one of the four OH groups has been deprotonated. It is a silicate ion and a monovalent inorganic anion. It is a conjugate base of a silicic acid. It is a conjugate acid of a dihydrogensilicate(2-).
Applications De Recherche Scientifique
Radioactive Waste Disposal : Anhydrous tri- and tetravalent actinide orthophosphates, including orthosilicates, are investigated for creating mineral-like matrices for the safe disposal of radioactive waste. These compounds, characterized by their structural variety and stability in extreme conditions, offer potential for safe disposal solutions (Orlova, 2007).
Fusion Engineering : Lithium orthosilicate is a material of interest in fusion engineering for the production of tritium. Research explores its use in fission research reactors, highlighting its potential as an external tritium supplier in fusion research facilities (Hadad et al., 2016).
Tritium Breeding in Fusion Reactors : Lithium orthosilicate is a candidate material for tritium breeding in fusion reactor blankets. The release of tritium from this material is influenced by factors such as adsorption and desorption of water, making it a crucial area of study (Schauer & Schumacher, 1989).
Improving Ceramic Tritium Breeder Materials : Research has been conducted on fabricating lithium orthosilicate pebbles with additions of titania to create two-phase breeder pebbles. These modified pebbles could potentially combine the advantages of lithium orthosilicate and metatitanate breeder ceramics (Knitter et al., 2013).
Surface Characterization for Tritium Release : Studies on the surface characterization of lithium orthosilicate and its impact on tritium release are significant for understanding the desorption mechanism from the surface of the pebbles, which is crucial in determining the chemical form and release rate of tritium (Kolb et al., 2012).
Catalysis in Isotope Exchange Reactions : Lithium orthosilicate's isotope exchange reaction, crucial in tritium-breeding in fusion reactors, can be promoted by adding noble metals with catalytic functions, enhancing the reaction rate and lowering activation energy (Mochizuki et al., 2010).
Propriétés
Nom du produit |
Trihydrogen orthosilicate |
|---|---|
Formule moléculaire |
H3O4Si- |
Poids moléculaire |
95.11 g/mol |
Nom IUPAC |
trihydroxy(oxido)silane |
InChI |
InChI=1S/H3O4Si/c1-5(2,3)4/h1-3H/q-1 |
Clé InChI |
KPJHDISCEXZBKC-UHFFFAOYSA-N |
SMILES canonique |
O[Si](O)(O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{4-[(6-(ethoxycarbonyl)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1258500.png)





![Imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1258514.png)





